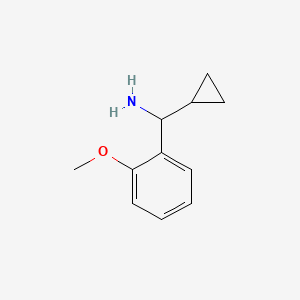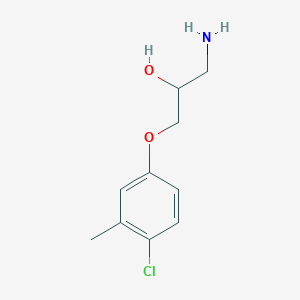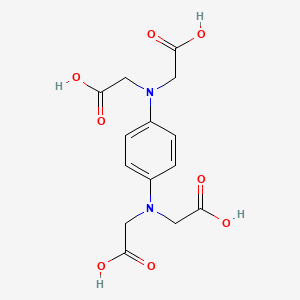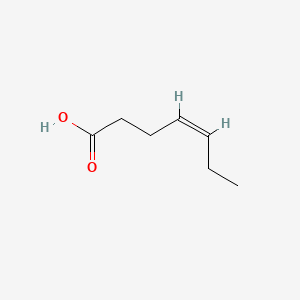
ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds offer insights into the chemical behavior and potential applications of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in material science and molecular chemistry. For instance, research involving the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides a foundation for understanding the structural properties and synthesis pathways that might be relevant to Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. This research includes detailed analysis through elemental analysis, FT-IR, thermogravimetric analysis (TGA), UV-Visible, and X-ray diffraction, highlighting the potential of such compounds in the development of new materials with specific optical and thermal properties (Sapnakumari et al., 2014).
Photoisomerisation and Fluorescence
Another application area is the exploration of compounds with similar structures for their photoisomerisation and fluorescence properties. Studies on ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate derivatives have provided insights into their absorption and fluorescence spectra, demonstrating the potential of these compounds in the development of fluorescent materials and sensors. The observed E–Z photoisomerisation and the stability of Z-isomers underpin potential applications in optical materials and molecular switches (Vyňuchal et al., 2008).
Antitumor Activities
The exploration of related indole derivatives for their antitumor activities highlights the medicinal chemistry applications of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. For example, studies on ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate have shown promising antitumor activities, suggesting that Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate could serve as a lead compound in the development of new anticancer drugs. The detailed characterization of these compounds, including their crystal structure and preliminary biological tests, provides a basis for further exploration in drug development (Hu et al., 2018).
Chemical Reactivity and Versatility
Research on compounds like ethyl phenylsulfinyl fluoroacetate highlights the reactivity and versatility of fluorine-containing carboxylate esters, suggesting potential applications of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in organic synthesis. The ability to undergo reactions leading to α-fluoro-α,β-unsaturated carboxylic acid esters underpins their utility as intermediates in the synthesis of biologically active compounds (Allmendinger, 1991).
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-7-9-12(18)10-8-11)13-5-3-4-6-14(13)19-16/h3-10,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQXATKVGLSICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408648 | |
| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
CAS RN |
93957-39-2 | |
| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



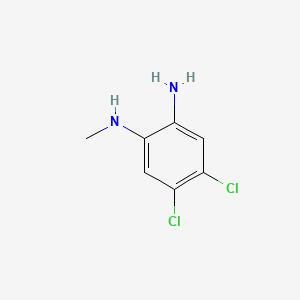

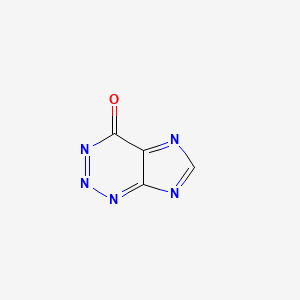



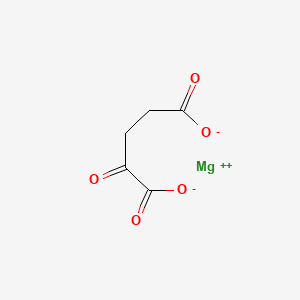

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
